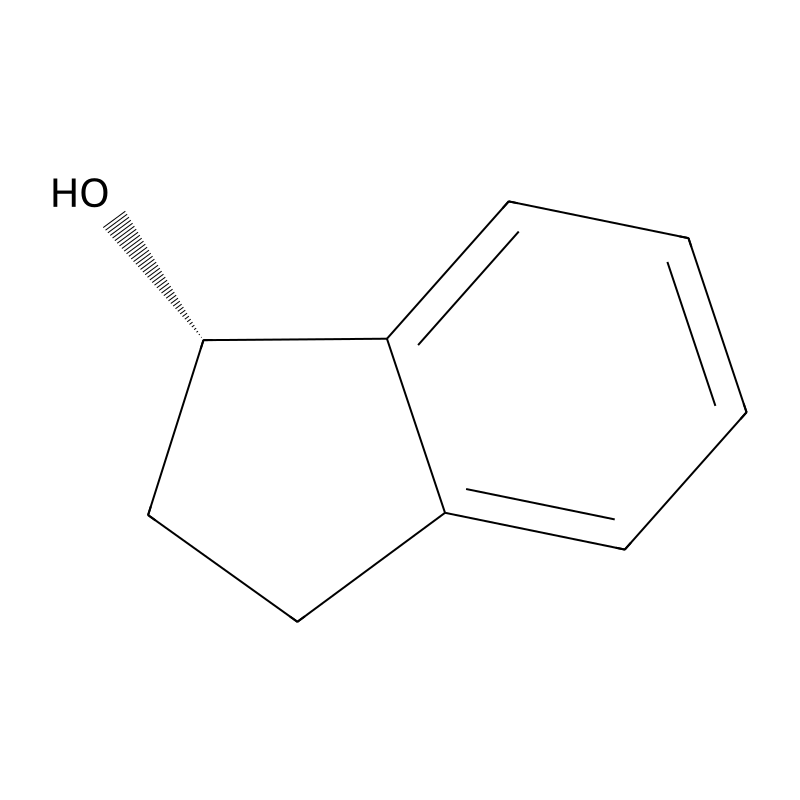

(S)-(+)-1-Indanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

(S)-(+)-1-Indanol is a chiral compound belonging to the indane family, characterized by its secondary alcohol functional group. Its molecular formula is C₉H₁₀O, and it is distinguished by its specific stereochemistry, which contributes to its unique properties and reactivity. The compound is a colorless liquid at room temperature and has been studied for its potential applications in various fields, including pharmaceuticals and organic synthesis.

Currently, there's no data available regarding a specific mechanism of action for (S)-(+)-1-Indanol itself. Its significance lies in its role as a precursor for other bioactive molecules like rasagiline. The mechanism of action for these derived compounds would be relevant for understanding their therapeutic effects.

- Wear appropriate personal protective equipment (PPE) like gloves and safety glasses when handling.

- Handle in a well-ventilated fume hood.

- Avoid contact with skin and eyes.

- Store in a cool, dry place away from incompatible chemicals.

As a Precursor in Organic Synthesis

(S)-(+)-1-Indanol can serve as a valuable starting material for the synthesis of various complex molecules due to its readily functionalizable hydroxyl group and chiral center.

- Asymmetric Synthesis: The chiral nature of (S)-(+)-1-Indanol allows it to act as a chiral pool starting material for the synthesis of other chiral molecules through asymmetric reactions. This enables the production of enantiopure compounds, which are crucial in various applications such as drug development and material science [].

- Synthesis of Indole Derivatives: (S)-(+)-1-Indanol can be converted into various indole derivatives, which are a class of nitrogen-containing heterocyclic compounds with diverse biological activities. These derivatives can be further elaborated to generate complex indole alkaloids with potential applications in medicinal chemistry [].

As a Building Block in Medicinal Chemistry

The structural features of (S)-(+)-1-Indanol, including its chirality and the presence of the hydroxyl group, make it a promising candidate for the development of new drugs.

- Antimicrobial Activity: Studies have shown that (S)-(+)-1-Indanol and its derivatives exhibit antibacterial and antifungal properties. This suggests their potential as leads for the development of novel antimicrobial agents [].

- Antioxidant Activity: Research suggests that (S)-(+)-1-Indanol possesses antioxidant properties, potentially offering benefits in conditions associated with oxidative stress [].

- Hydrogenation Reactions: (S)-(+)-1-Indanol can be derived from the hydrogenation of 1-indanone, typically using metal catalysts such as copper or platinum supported on silica. This process selectively converts the ketone to the corresponding alcohol with high yields .

- Oxidation Reactions: The hydroxyl group in (S)-(+)-1-Indanol can be oxidized to form ketones or aldehydes, depending on the reaction conditions and reagents used.

- Esterification: (S)-(+)-1-Indanol can react with carboxylic acids to form esters, which are important intermediates in organic synthesis.

(S)-(+)-1-Indanol exhibits notable biological activities. It has been studied for its potential as a chiral building block in drug synthesis and has shown promise in various biological assays. Some studies indicate that it may possess anti-inflammatory and analgesic properties, although further research is needed to fully elucidate its pharmacological profile .

Several methods have been developed for synthesizing (S)-(+)-1-Indanol:

- Catalytic Hydrogenation: The most common method involves the liquid-phase hydrogenation of 1-indanone using metal catalysts. This method is favored for its efficiency and selectivity .

- Biocatalytic Methods: Recent advancements have introduced biocatalytic approaches using microorganisms such as Saccharomyces cerevisiae and Lactobacillus paracasei. These methods leverage enzymatic reactions to achieve asymmetric synthesis with high enantiomeric excess .

- Chemical Reduction: (S)-(+)-1-Indanol can also be synthesized through the reduction of indan-1-one using reducing agents like lithium aluminum hydride.

(S)-(+)-1-Indanol finds applications across various domains:

- Pharmaceuticals: Its chiral nature makes it valuable in the synthesis of biologically active compounds and drugs.

- Organic Synthesis: It serves as a chiral building block for the preparation of complex organic molecules.

- Flavor and Fragrance Industry: The compound's aromatic properties allow it to be utilized in flavoring agents and perfumes.

Studies have explored the interactions of (S)-(+)-1-Indanol with various biological targets. For instance, its role as a chiral modifier in enantioselective hydrogenation reactions has been investigated, revealing that it can influence reaction rates and product distributions significantly . Furthermore, the presence of functional groups such as hydroxyl may facilitate intermolecular interactions that affect its biological activity.

Several compounds are structurally or functionally similar to (S)-(+)-1-Indanol. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (R)-(−)-1-Indanol | Chiral Alcohol | Enantiomer of (S)-(+)-1-Indanol; different biological activity. |

| 1-Aminoindan | Amino Alcohol | Contains an amino group; shows different catalytic properties. |

| (1R, 2S)-(+)-cis-1-amino-2-indanol | Amino Alcohol | Exhibits lower enantioselectivity in reactions compared to (S)-(+)-1-Indanol. |

| 1-Indanone | Ketone | Precursor to (S)-(+)-1-Indanol; lacks alcohol functionality. |

(S)-(+)-1-Indanol stands out due to its specific stereochemistry, which imparts distinct reactivity and biological properties compared to its structural analogs. Its applications in asymmetric synthesis further underscore its significance in both industrial and research settings.

Proton Nuclear Magnetic Resonance Chemical Shift Assignments

The proton nuclear magnetic resonance spectrum of (S)-(+)-1-Indanol exhibits characteristic chemical shift patterns that enable precise structural identification and conformational analysis [1]. The compound displays distinct resonances arising from both aromatic and aliphatic proton environments within the indanol framework [3].

The aromatic region presents well-resolved signals with the most downfield resonance appearing at 7.408 parts per million, corresponding to the aromatic hydrogen at position 4 [1]. This signal manifests as a doublet of doublets due to coupling interactions with adjacent aromatic protons [1]. The remaining aromatic protons at positions 5, 6, and 7 generate a complex multiplet spanning from 7.29 to 7.21 parts per million [1].

The diagnostic proton at carbon-1, bearing the hydroxyl substituent, resonates at 5.231 parts per million as a triplet [1]. This characteristic chemical shift reflects the deshielding effect of the electronegative oxygen atom and the influence of the adjacent aromatic ring system [4]. The coupling pattern indicates vicinal interactions with the methylene protons at carbon-2 [4].

The methylene protons at carbon-2 exhibit non-equivalent chemical shifts due to the chiral environment and conformational constraints imposed by the five-membered ring [1]. The proton designated as hydrogen-2a appears at 3.047 parts per million as a doublet of doublets, while hydrogen-2b resonates at 2.815 parts per million, also displaying doublet of doublets multiplicity [1]. These splitting patterns arise from geminal coupling between the two methylene protons and vicinal coupling with the adjacent protons [4].

The methylene protons at carbon-3 similarly demonstrate magnetic non-equivalence, with hydrogen-3a appearing at 2.478 parts per million and hydrogen-3b at 1.934 parts per million, both as multiplets [1]. The exchangeable hydroxyl proton typically appears around 1.86 parts per million, though its exact position depends on concentration, temperature, and solvent conditions [1].

| Assignment | Chemical Shift (ppm) | Multiplicity | Structural Assignment |

|---|---|---|---|

| A | 7.408 | dd | Aromatic H-4 |

| B | 7.29-7.21 | m | Aromatic H-5,6,7 |

| C | 5.231 | t | H-1 (CHO) |

| D | 3.047 | dd | H-2a |

| E | 2.815 | dd | H-2b |

| F | 2.478 | m | H-3a |

| G | 1.934 | m | H-3b |

| J | 1.86 | m | OH (exchangeable) |

Coupling constant analysis reveals characteristic three-bond vicinal couplings between hydrogen-1 and the hydrogen-2 protons, with values of 5.4 hertz and 7.5 hertz respectively [4]. The geminal coupling between the hydrogen-2 protons exhibits a typical value of 12.6 hertz [4]. Vicinal couplings between hydrogen-2 and hydrogen-3 protons range from 7.0 to 7.2 hertz [4]. Aromatic proton couplings display typical ortho coupling constants of 7.5 to 8.0 hertz [4].

Carbon-13 Nuclear Magnetic Resonance Resonance Pattern Analysis

The carbon-13 nuclear magnetic resonance spectrum of (S)-(+)-1-Indanol provides comprehensive structural information through distinctive chemical shift patterns that reflect the electronic environment of each carbon atom [1]. The spectrum exhibits nine distinct carbon resonances corresponding to the nine carbon atoms in the molecular framework [1].

The aromatic carbon region spans from approximately 124 to 145 parts per million, with six distinct resonances reflecting the substituted benzene ring system [1]. The most downfield aromatic carbon appears at 145.01 parts per million, assigned to carbon-8, which experiences significant deshielding due to its proximity to the five-membered ring and the electron-withdrawing effect of the oxygen-bearing carbon [1]. Carbon-4 resonates at 143.16 parts per million, reflecting its position relative to the ring junction [1].

The remaining aromatic carbons display characteristic chemical shifts: carbon-5 at 128.03 parts per million, carbon-6 at 126.51 parts per million, carbon-7 at 124.69 parts per million, and carbon-9 at 124.27 parts per million [1]. These assignments were confirmed through carbon-hydrogen correlation spectroscopy experiments [1].

The aliphatic carbon region presents three distinct resonances that correspond to the saturated portion of the indanol structure [1]. Carbon-1, bearing the hydroxyl group, appears significantly downfield at 75.98 parts per million due to the deshielding effect of the electronegative oxygen atom [1]. This chemical shift is characteristic of secondary alcohols and confirms the presence of the hydroxyl functionality [1].

The methylene carbons display distinct chemical shifts reflecting their different electronic environments [1]. Carbon-3 resonates at 35.58 parts per million, while carbon-2 appears at 29.71 parts per million [1]. The difference in chemical shifts between these two methylene carbons arises from their varying distances from the aromatic ring system and the hydroxyl-bearing carbon [1].

Relative intensity measurements provide additional structural confirmation, with carbon-2 showing the highest relative intensity of 1000, followed by carbon-6 at 965 [1]. These intensity variations reflect differences in relaxation times and nuclear Overhauser effects that are characteristic of the indanol framework [1].

| Peak Number | Chemical Shift (ppm) | Relative Intensity | Carbon Assignment |

|---|---|---|---|

| 1 | 145.01 | 552 | C-8 (aromatic) |

| 2 | 143.16 | 672 | C-4 (aromatic) |

| 3 | 128.03 | 945 | C-5 (aromatic) |

| 4 | 126.51 | 965 | C-6 (aromatic) |

| 5 | 124.69 | 876 | C-7 (aromatic) |

| 6 | 124.27 | 910 | C-9 (aromatic) |

| 7 | 75.98 | 741 | C-1 (CHO) |

| 8 | 35.58 | 900 | C-3 (CH2) |

| 9 | 29.71 | 1000 | C-2 (CH2) |

Vibrational Spectroscopy Profiles

Infrared Absorption Band Correlations

The infrared absorption spectrum of (S)-(+)-1-Indanol exhibits characteristic vibrational bands that provide definitive structural identification and conformational information [25]. The spectrum displays several distinct regions corresponding to different functional group vibrations and molecular motions [25].

The hydroxyl stretching region dominates the high-frequency portion of the spectrum, with the free oxygen-hydrogen stretch appearing between 3600 and 3650 wavenumbers [23]. This band exhibits medium intensity and confirms the presence of the secondary alcohol functionality . The exact frequency depends on the conformational state of the molecule and intermolecular hydrogen bonding interactions [22]. In solid-state measurements, the oxygen-hydrogen stretch may shift to lower frequencies due to crystal packing effects and hydrogen bonding networks [18].

The aromatic carbon-hydrogen stretching vibrations appear as strong bands between 3092 and 3072 wavenumbers [28]. These frequencies are characteristic of aromatic systems and reflect the electron density distribution within the benzene ring [28]. The aliphatic carbon-hydrogen stretching modes manifest at 2979 wavenumbers with strong intensity [28].

The aromatic carbon-carbon stretching region presents two prominent bands at 1611 and 1509 wavenumbers, both exhibiting medium to strong intensity [28]. These vibrations are sensitive to the electronic environment of the aromatic ring and provide information about the substitution pattern [28]. The frequencies observed are consistent with a benzene ring fused to a five-membered saturated ring system [25].

The methylene bending vibrations appear in the characteristic region between 1450 and 1465 wavenumbers with medium intensity [28]. Additional carbon-hydrogen bending modes are observed at 1375 wavenumbers for methyl groups and at 1277 and 1144 wavenumbers for in-plane bending vibrations [28].

The carbon-oxygen stretching vibration represents one of the most diagnostic features of the infrared spectrum, appearing as a strong band at 1205 wavenumbers [28]. This frequency is characteristic of secondary alcohols and provides confirmation of the hydroxyl functionality [28]. Additional carbon-oxygen and carbon-carbon stretching modes contribute to the strong absorption observed between 1022 and 1050 wavenumbers [25].

The out-of-plane carbon-hydrogen bending vibrations appear at 814 wavenumbers with medium intensity [28]. This band provides information about the aromatic substitution pattern and ring system geometry [28].

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| 3600-3650 | Medium | O-H stretching (free) |

| 3092-3072 | Strong | Aromatic C-H stretching |

| 2979 | Strong | Aliphatic C-H stretching |

| 1611 | Medium-Strong | Aromatic C=C stretching |

| 1509 | Medium-Strong | Aromatic C=C stretching |

| 1450-1465 | Medium | CH2 bending |

| 1375 | Medium | CH3 bending |

| 1277 | Medium | C-H in-plane bending |

| 1205 | Strong | C-O stretching |

| 1144 | Medium | C-H in-plane bending |

| 1022-1050 | Strong | C-O stretching/CC stretching |

| 814 | Medium | C-H out-of-plane bending |

Raman Scattering Spectral Features

The Raman scattering spectrum of (S)-(+)-1-Indanol provides complementary vibrational information to infrared spectroscopy, with enhanced sensitivity to symmetric vibrations and ring breathing modes [22]. The Raman spectrum exhibits distinct features that enable structural characterization and conformational analysis [22].

The aromatic carbon-hydrogen stretching region displays a medium-intensity band at 3092 wavenumbers, corresponding to the symmetric stretching modes of the benzene ring protons [28]. The aliphatic carbon-hydrogen stretching vibrations appear as a strong band at 2979 wavenumbers, reflecting the methylene groups within the saturated ring portion [28].

The carbon-hydrogen in-plane bending vibrations manifest as two distinct bands at 1560 and 1263 wavenumbers, both exhibiting medium intensity [28]. These vibrations are sensitive to the molecular conformation and provide information about the ring puckering geometry [22]. The relative intensities of these bands can vary depending on the predominant conformational state of the molecule [22].

The out-of-plane carbon-hydrogen bending modes appear at 1105 and 1013 wavenumbers with medium intensity [28]. These vibrations are characteristic of aromatic systems and provide information about the substitution pattern and ring planarity [28].

Ring breathing and deformation modes constitute important diagnostic features of the Raman spectrum [28]. The ring breathing mode appears at 987 wavenumbers with medium intensity and reflects the symmetric expansion and contraction of the aromatic ring system [28]. Ring deformation modes are observed at 940 and 526 wavenumbers, with the latter exhibiting weak intensity [28].

The Raman spectrum complements the infrared data by providing enhanced sensitivity to symmetric vibrations that may be weak or absent in the infrared spectrum [22]. The intensity patterns in Raman scattering reflect the polarizability changes associated with molecular vibrations, which differ from the dipole moment changes that govern infrared absorption [22].

Comparison of infrared and Raman spectra reveals that most moderately red-shifted bands exhibit similar relative intensities in both techniques, suggesting low symmetry of the underlying molecular species [22]. This observation is consistent with the chiral nature of (S)-(+)-1-Indanol and the presence of multiple conformational states [22].

| Wavenumber (cm⁻¹) | Relative Intensity | Vibrational Mode |

|---|---|---|

| 3092 | Medium | Aromatic C-H stretching |

| 2979 | Strong | Aliphatic C-H stretching |

| 1560 | Medium-Strong | C-H in-plane bending |

| 1263 | Medium | C-H in-plane bending |

| 1105 | Medium | C-H out-of-plane bending |

| 1013 | Medium | C-H out-of-plane bending |

| 987 | Medium | Ring breathing |

| 940 | Medium | Ring deformation |

| 526 | Weak | Ring deformation |

Density Functional Theory (DFT) Optimized Geometries

Theoretical Framework and Methodology

The molecular geometry optimization of (S)-(+)-1-indanol has been extensively studied using density functional theory calculations employing the B3LYP hybrid functional with the 6-311++G(2d,2p) basis set [1] [2] [3]. This computational approach has proven highly effective for describing the conformational landscape of this chiral molecule, particularly in capturing the subtle effects of ring puckering and hydroxyl group rotation.

Conformational Analysis

The DFT calculations reveal that (S)-(+)-1-indanol exhibits a complex conformational space characterized by multiple low-energy structures. The primary source of conformational diversity arises from two distinct phenomena: ring puckering of the five-membered cyclopentane ring and rotation of the hydroxyl group around the C-O bond [2] [3] [4].

Ring Puckering Conformations

The five-membered ring in (S)-(+)-1-indanol adopts two primary puckering conformations, distinguished by the C9-C4-C3-C2 dihedral angle. The calculations demonstrate that conformers with positive ring puckering angles (approximately +16° to +17°) are energetically favored over those with negative puckering angles (approximately -13° to -15°) [2] [3]. The population distribution shows that pseudoequatorial substituent orientations account for approximately 77-80% of the total population, while pseudoaxial orientations contribute 20-23% [2] [3] [4].

Hydroxyl Group Rotational States

The hydroxyl group exhibits significant rotational freedom around the C-O bond, giving rise to multiple conformational states. In non-hydrogen-bonding solvents like carbon tetrachloride (CCl4), six distinct conformations are observed, arising from the combination of two ring puckering states and three hydroxyl orientations [2] [3]. The C9-C1-O-H dihedral angles vary substantially across these conformers, ranging from +54.6° to -176.1° [2].

Energetic Considerations

The Gibbs energy differences between conformers are relatively small, typically ranging from 0.6 to 1.0 kcal/mol [2] [3]. This narrow energy range indicates that multiple conformations coexist under ambient conditions, contributing to the observed spectroscopic properties. The conformational populations calculated from Boltzmann statistics show that the most stable conformer (C5) accounts for approximately 33% of the population, while the least stable (C2) contributes only 6% [2].

Basis Set and Functional Performance

The B3LYP functional with the 6-311++G(2d,2p) basis set demonstrates excellent performance in reproducing experimental vibrational absorption and vibrational circular dichroism spectra [2] [3]. The similarity analysis reveals high correlation coefficients (SimVCD = 0.61-0.72, SimVA = 0.86-0.94) between calculated and experimental spectra, validating the computational approach [2].

Structural Parameters

The optimized geometries show that the benzene ring remains essentially planar, while the five-membered ring exhibits significant puckering. The C-O bond length remains consistent across conformers at approximately 1.43 Å, and the O-H bond length is approximately 0.96 Å [2]. The molecular symmetry analysis indicates that the compound crystallizes in the monoclinic P21 space group, with zigzag hydrogen-bonded arrays characterized by O-O distances of 2.8 Å and OH-O angles of 168° .

Molecular Dynamics Simulations of Solvent Interactions

First Principles Molecular Dynamics (FPMD) Approach

The dynamic behavior of (S)-(+)-1-indanol in solution has been investigated using first principles molecular dynamics simulations within the DFT framework [1] [6] [3]. This approach goes beyond static geometry optimization to capture the temporal evolution of molecular conformations and solvent interactions, providing insights into the flexibility and dynamic properties of the molecule.

Solvent-Dependent Conformational Behavior

The molecular dynamics simulations reveal striking differences in the conformational behavior of (S)-(+)-1-indanol between polar and non-polar solvents. In the non-polar solvent CCl4, the molecule exhibits significant conformational flexibility, with frequent interconversion between ring puckering states [1] [6]. The FPMD results demonstrate that static optimized geometries alone are insufficient to reproduce the experimental vibrational circular dichroism spectra, necessitating dynamic sampling of the conformational space [1].

Hydrogen Bonding in Dimethyl Sulfoxide (DMSO)

In the strongly hydrogen-bonding solvent DMSO, the FPMD simulations reveal that (S)-(+)-1-indanol forms stable hydrogen-bonded complexes with one DMSO molecule [1] [6] [3]. The hydrogen bonding interaction occurs between the hydroxyl group of indanol and the sulfoxide oxygen of DMSO, with the characteristic O-H···O=S hydrogen bond distance of approximately 2.8 Å [2]. This interaction significantly stabilizes certain conformations and reduces the conformational flexibility compared to the non-polar environment.

Cluster-in-the-Bulk Modeling

The FPMD results have validated the "cluster-in-the-bulk" approach, where the most stable (S)-(+)-1-indanol:DMSO complexes are embedded in a DMSO continuum using polarizable continuum model (PCM) calculations [1] [6]. This hybrid approach successfully reproduces experimental spectra by explicitly treating the primary hydrogen bonding interaction while implicitly accounting for the bulk solvent environment.

Conformational Sampling and Spectroscopic Properties

The molecular dynamics trajectories provide enhanced sampling of the potential energy surface, leading to improved agreement between calculated and experimental vibrational circular dichroism spectra [1] [6]. The FPMD approach captures higher-energy conformational states that contribute to the spectroscopic signatures but are not accessible through static geometry optimization alone.

Nuclear Velocity Perturbation Theory (NVPT) Implementation

The vibrational circular dichroism calculations from MD trajectories employ nuclear velocity perturbation theory (NVPT), which accounts for the coupling between electronic and nuclear motion [1] [6] [7]. This sophisticated approach provides more accurate spectroscopic predictions by incorporating the effects of molecular vibrations on the electronic structure.

Trajectory Analysis and Conformational Populations

Analysis of the MD trajectories reveals that in DMSO solution, approximately 30 conformers contribute significantly (≥1% population) to the ensemble average properties [2] [3]. The conformational distribution shows that ring puckering leading to pseudoequatorial substituent orientations accounts for 77% of the population, while pseudoaxial orientations contribute 23% [2] [3]. This distribution is consistent with the energetic preferences observed in static DFT calculations.

Solvent Reorganization Effects

The molecular dynamics simulations demonstrate that solvent reorganization plays a crucial role in stabilizing the excited state energies of (S)-(+)-1-indanol [8]. The dynamic nature of the solvent environment leads to time-dependent fluctuations in the electrostatic potential experienced by the solute, affecting both ground and excited state properties.

Computational Efficiency and Convergence

The FPMD simulations typically require trajectory lengths of several picoseconds to achieve convergence of structural and thermodynamic properties. The computational cost scales with the system size, making explicit treatment of large numbers of solvent molecules challenging. However, the hybrid approach combining explicit primary solvation shells with implicit continuum models provides an effective compromise between accuracy and computational efficiency [1] [6].

Comparative Analysis with Static Methods

While FPMD provides more comprehensive sampling of conformational space, comparison with static DFT calculations reveals that conventional geometry optimization can achieve similar spectroscopic accuracy for certain properties when appropriate conformational ensembles are considered [2] [3]. The choice between static and dynamic approaches depends on the specific properties of interest and the available computational resources.

Temperature and Pressure Effects